2-(2-fluorophenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S2/c22-17-3-1-2-4-19(17)30-13-20(26)24-21-23-18(14-31-21)15-5-7-16(8-6-15)32(27,28)25-9-11-29-12-10-25/h1-8,14H,9-13H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMDEMUKFHPOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-fluorophenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate reagent to introduce the fluorophenoxy group.
Introduction of the morpholinylsulfonylphenyl group: This step involves the reaction of the intermediate with a morpholine derivative and a sulfonylating agent to form the morpholinylsulfonylphenyl group.
Formation of the thiazolylacetamide group: This step involves the reaction of the intermediate with a thiazole derivative and an acylating agent to form the thiazolylacetamide group.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-(2-fluorophenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-fluorophenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine: Due to its potential biological activities, this compound may be investigated for therapeutic applications, such as in the treatment of diseases or conditions.
Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Acetamide Backbone
Key structural variations among analogues include substituents on the thiazole ring, phenoxy groups, and sulfonamide modifications. Below is a comparative analysis:
Activity Trends
- Halogenated Derivatives : Chloro- and fluorophenyl substituents (e.g., 107k, 685552-52-7) correlate with enhanced antimicrobial activity due to increased electrophilicity and membrane disruption .
- Sulfonamide Groups : The morpholinylsulfonyl group in the target compound likely improves solubility and target specificity, similar to MARK1 inhibitors like 2-[3-(methanesulfonamido)phenyl]-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]acetamide (Ki = 2000 nM) .
- Phenoxy vs. Acetamide Linkers: Phenoxy groups (e.g., 2-fluorophenoxy) may reduce metabolic degradation compared to simple acetamide chains .
Key Research Findings
- Antimicrobial Potential: Analogues with chloro/fluorine substituents (e.g., 107k, 685552-52-7) exhibit MIC values as low as 6.25 µg/mL, outperforming diclofenac sodium in anti-inflammatory models .
- Kinase Inhibition : Morpholinylsulfonyl-containing compounds show affinity for serine/threonine kinases (e.g., MARK1), though activity is moderate (Ki ~2000 nM) .
- Tautomerism : Thione-thiol tautomerism in triazole-thiazole hybrids (e.g., compounds 7–9) influences reactivity and binding .
Q & A
Basic: What are the critical synthetic steps and reaction conditions for preparing 2-(2-fluorophenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide?
The synthesis involves sequential functionalization of the thiazole core and fluorophenoxy-acetamide backbone. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in DMF or dichloromethane .
- Sulfonation : Introduction of the morpholin-4-ylsulfonyl group via sulfonylation reactions using morpholine and sulfur trioxide derivatives .
- Acetamide coupling : Amide bond formation between 2-(2-fluorophenoxy)acetic acid and the thiazol-2-amine intermediate, facilitated by coupling agents like HATU or EDC in anhydrous DCM .
Optimization : Reaction temperatures (60–80°C) and solvent polarity (DMF for polar intermediates) significantly impact yield and purity .
Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the thiazole ring and acetamide linkage. Fluorine-19 NMR validates the 2-fluorophenoxy group .
- Mass Spectrometry (HRMS) : Determines molecular weight (e.g., [M+H]+ at m/z 507.12) and fragmentation patterns .
- HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Discrepancies often arise from assay-specific parameters (e.g., cell line variability, concentration ranges). Methodological solutions include:
- Dose-response normalization : Use IC values from standardized cell viability assays (e.g., MTT) .
- Target validation : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to confirm binding affinity to kinases or inflammatory mediators .
- Off-target profiling : Employ kinome-wide screening to rule out nonspecific interactions .
Advanced: What structure-activity relationship (SAR) insights guide optimization of this compound?
Key SAR findings from analogous compounds:
- Fluorophenoxy group : Enhances lipophilicity and membrane permeability, critical for CNS penetration .
- Morpholinylsulfonyl moiety : Improves solubility and hydrogen-bonding with kinase ATP pockets .
- Thiazole core : Substitution at position 4 (e.g., aryl groups) modulates selectivity for EGFR or VEGFR-2 .
Validation : Parallel synthesis of analogs with systematic substitutions (e.g., replacing fluorine with chlorine) followed by enzymatic assays .
Methodological: How to optimize reaction yields during large-scale synthesis?
- Solvent selection : Use DMF for intermediates prone to aggregation; switch to THF for acid-sensitive steps .
- Catalyst screening : Pd/C or Ni catalysts enhance Suzuki-Miyaura couplings for aryl-thiazole linkages .
- Workflow automation : Continuous flow reactors minimize side reactions during sulfonation and amidation .
Advanced: What computational strategies predict the compound’s pharmacokinetics and toxicity?
- ADMET prediction : Tools like SwissADME estimate logP (2.8), CYP inhibition, and blood-brain barrier penetration .
- Molecular dynamics (MD) : Simulate binding stability with hERG channels to assess cardiac toxicity risks .
- Metabolite identification : Use in silico tools (e.g., Meteor) to predict Phase I/II metabolites for hepatotoxicity screening .
Advanced: How to assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C for 24 hours .
- LC-MS/MS monitoring : Track degradation products (e.g., hydrolysis of the acetamide bond) .
- Lyophilization : Improve long-term storage stability by formulating as a lyophilized powder .
Methodological: What purification challenges arise with this compound, and how are they addressed?
- Byproduct removal : Silica gel chromatography eliminates unreacted morpholinylsulfonyl precursors .
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate pure acetamide crystals .
- HPLC prep-scale : Apply gradient elution (20–80% acetonitrile) for final purity >99% .
Advanced: What in vitro and in vivo models are suitable for evaluating anti-inflammatory activity?
- In vitro : LPS-induced TNF-α secretion in RAW 264.7 macrophages .
- In vivo : Carrageenan-induced rat paw edema model; measure COX-2 inhibition via ELISA .
- Biomarker profiling : Quantify prostaglandin E2 (PGE2) levels in plasma using LC-MS/MS .
Advanced: How can researchers leverage this compound for combination therapy studies?
- Synergy screening : Combine with cisplatin or doxorubicin in cancer cell lines (e.g., MCF-7) using Chou-Talalay analysis .
- Resistance reversal : Test in P-glycoprotein-overexpressing cells (e.g., NCI/ADR-RES) to assess efflux pump inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
